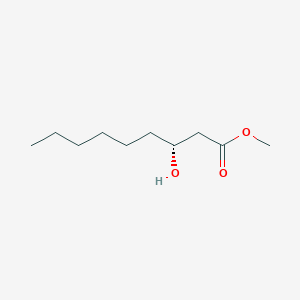

Methyl (3r)-3-hydroxynonanoate

Description

Properties

IUPAC Name |

methyl (3R)-3-hydroxynonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQOQFCKCGHHU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems and Kinetic Resolution

A biphasic system using tert-butyl methyl ether (TBME) and phosphate buffer (pH 7.0) enables kinetic resolution of racemic 3-hydroxynonanoic acid. CAL-B selectively esterifies the (R)-enantiomer with methanol, achieving enantiomeric excess (ee) >99% after 24 hours at 30°C. The unreacted (S)-enantiomer is recycled via base-catalyzed racemization, enhancing overall atom economy.

Immobilized Enzyme Reactors

Immobilizing lipases on silica or polymeric supports improves reusability and scalability. Continuous-flow reactors with Novozym 435 (immobilized CAL-B) achieve space-time yields of 120 g·L⁻¹·h⁻¹, outperforming batch systems by a factor of 3–4. However, enzyme deactivation at methanol concentrations >2.0 M remains a limitation.

Derivation from Polyhydroxyalkanoates (PHAs)

Bacterial PHAs serve as sustainable precursors for this compound. Pseudomonas putida KT2440 produces poly(3-hydroxyalkanoates) with side chains that are cleaved via methanolysis.

Fermentation and PHA Extraction

High-cell-density fermentation using octanoic acid as a carbon source yields PHA granules containing 25–30 mol% 3-hydroxynonanoate monomers. Cells are lysed using sodium hypochlorite, and PHAs are extracted with chloroform.

Methanolysis and Purification

PHA depolymerization occurs in methanol with H₂SO₄ (0.5% v/v) at 100°C for 2 hours, releasing methyl esters. Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates this compound with 78–85% purity, which is further refined via recrystallization from n-hexane.

Industrial-Scale Production Techniques

Patent EP0428392B1 details large-scale synthesis using trichloromethyl dioxanone intermediates, which undergo acid-catalyzed ring-opening with methanol.

Acetal Ring-Opening Reactions

(2R,5R,6R)-2-Trichloromethyl-5,6-dimethyl-1,3-dioxan-4-one reacts with methanol and H₂SO₄ at 25°C for 1 hour, yielding methyl (2R,3R)-2-methyl-3-hydroxybutanoate. Although this example involves a shorter-chain analog, the methodology is adaptable to nonanoate derivatives by modifying the dioxanone precursor’s alkyl chain length.

Continuous Distillation and Crystallization

Reaction mixtures are concentrated via rotary evaporation, and products are isolated using wiped-film evaporators (T = 80–100°C, P = 0.05–0.1 mmHg). Final purification employs fractional crystallization from ethanol/water mixtures, achieving >99.5% chemical purity.

Recent Advances in Fluorination and PROTAC Applications

Fluorination of this compound enhances metabolic stability, enabling applications in PROTACs (proteolysis-targeting chimeras).

Electrophilic Fluorination

Treating the compound with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C introduces fluorine at the C-4 position, yielding fluorinated analogs with retained (3R)-configuration.

Linker Synthesis for PROTACs

The hydroxyl group is functionalized with PEG-based linkers via Mitsunobu reactions, creating heterobifunctional molecules that recruit E3 ubiquitin ligases. For example, coupling with pomalidomide derivatives produces PROTACs with IC₅₀ values <10 nM in cancer cell lines .

Scientific Research Applications

2.1. Anticancer Agents

Recent studies have highlighted the potential of methyl (3R)-3-hydroxynonanoate and its derivatives as anticancer agents. Research indicates that sugar esters containing 3-hydroxy fatty acids exhibit cytotoxic effects on cancer cells, leading to apoptosis without promoting metastasis. For instance, a study demonstrated that these compounds could disrupt microtubule polymerization and actin filament dynamics in cancer cells, suggesting a mechanism for their anticancer activity .

| Study | IC50 Values (μM) | Mechanism |

|---|---|---|

| Sugar Esters | 63.3 - 1737.6 | Disruption of microtubules and actin filaments |

2.2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Research indicates that it possesses bacteriostatic effects against various bacterial strains, including Staphylococcus spp., and exhibits antifungal activity against Candida species . The compound's efficacy was tested at varying concentrations, revealing significant antimicrobial activity.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus spp. | 1250 - 2500 |

| Candida albicans | 313 - 625 |

3.1. Biodegradable Polymers

This compound is utilized in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microbial fermentation. These polymers are gaining traction as sustainable alternatives to conventional plastics due to their biodegradability and biocompatibility .

| Polymer Type | Composition | Yield (%) |

|---|---|---|

| PHA | R-3-hydroxynonate, R-3-hydroxyheptanoate | 71% |

3.2. Chemical Modifications

The compound can be chemically modified to enhance its properties or create new functionalities. For example, fluorination of this compound has been studied to produce fluorinated derivatives that retain antimicrobial activity while potentially improving stability and performance in various applications .

4.1. Synthesis of Novel Sugar Esters

A notable case study involved the synthesis of novel sugar esters from this compound derivatives, which were tested for their biological activities against cancer cells and microbes. The results indicated that these derivatives could serve as promising candidates for developing new therapeutic agents .

4.2. Biodegradable Plastics Development

Another case study focused on the application of this compound in creating biodegradable plastics through PHA synthesis. The study reported successful production with high efficiency, demonstrating the compound's utility in sustainable material development .

Mechanism of Action

The mechanism of action of Methyl (3r)-3-hydroxynonanoate involves its hydrolysis to release the active (3r)-3-hydroxynonanoic acid. This hydrolysis can occur enzymatically or under acidic or basic conditions. The released acid can then participate in various biochemical pathways, potentially interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variation

Methyl 3-hydroxyoctanoate (C₉H₁₈O₃)

- Molecular weight : 174.23 g/mol .

- Key differences: Shorter carbon chain (C8 vs. C9 in nonanoate) results in lower molecular weight and altered physical properties. It is liquid at room temperature, similar to Methyl 3-hydroxynonanoate, but exhibits different solubility profiles .

- Biological relevance: Incorporated into PHAs as 3-hydroxyoctanoate (3HO) by Pseudomonas putida when grown with octanoic acid .

Methyl 3-hydroxydecanoate (C₁₁H₂₂O₃)

- Molecular weight : 202.29 g/mol (estimated).

- Key differences: Longer carbon chain (C10) increases hydrophobicity. In PHAs, 3-hydroxydecanoate is a major subunit (64%) when synthesized from glucose .

Hydroxyl Group Position

Methyl 2-hydroxyoctadecanoate (C₁₉H₃₈O₃)

- Molecular weight : 314.50 g/mol .

- Key differences: Hydroxyl group at the second carbon (vs. third in nonanoate derivative) and a much longer chain (C18). This compound is solid at room temperature with a melting point of 64–66°C, contrasting with the liquid state of Methyl 3-hydroxynonanoate .

Methyl 15-hydroxypentadecanoate (C₁₆H₃₂O₃)

Branched and Substituted Derivatives

3-Hydroxy-1-methylpropyl nonanoate (C₁₃H₂₆O₃)

- Molecular weight : 230.34 g/mol .

- Key differences: Branched structure with a methylpropyl group introduces steric hindrance.

(R)-3-Hydroxy-3-methyl-2-oxopentanoate

Pharmaceutical and Industrial Uses

- Methyl 3-hydroxynonanoate is sold for drug development (priced at ¥198/25 mg) and is soluble in chloroform, ethanol, and ethyl ether .

- Compounds like Methyl 3-hydroxyoctanoate are used in biodegradable plastics due to their incorporation into PHAs .

Physical and Chemical Properties: Comparative Data

Biological Activity

Methyl (3R)-3-hydroxynonanoate, a medium-chain fatty acid ester, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H20O3

- Molecular Weight : 188.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against these pathogens, suggesting its potential as a natural preservative in food and pharmaceutical applications .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was quantified, showing a reduction of TNF-α levels by approximately 40% at a concentration of 50 µM .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 30 µM. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

-

Antimicrobial Efficacy :

- Study : Evaluation of antimicrobial activity against foodborne pathogens.

- Findings : this compound inhibited growth in Listeria monocytogenes and Salmonella enterica with MIC values ranging from 100 to 200 µg/mL.

-

Anti-inflammatory Activity :

- Study : Investigation of cytokine modulation in macrophages.

- Findings : The compound significantly reduced IL-1β secretion by 35% when treated with 25 µM concentration.

-

Anticancer Activity :

- Study : Assessment on human prostate cancer cells.

- Findings : Induced apoptosis in DU145 cells, evidenced by increased caspase-3 activity by 60% at 40 µM concentration.

Data Table: Summary of Biological Activities

Q & A

What are the recommended laboratory synthesis methods for Methyl (3R)-3-hydroxynonanoate, and how do microbial biosynthesis approaches compare to chemical synthesis?

Answer:

this compound can be synthesized via microbial biosynthesis or chemical esterification. Microbial methods, such as using Pseudomonas sp. under nitrogen-limited conditions, leverage β-oxidation pathways to produce the compound as a precursor for medium-chain-length polyhydroxyalkanoates (mcl-PHAs) . Chemical synthesis typically involves esterification of 3-hydroxynonanoic acid with methanol under acidic catalysis. Key considerations include enantiomeric purity control (e.g., using chiral chromatography or enzymatic resolution) and yield optimization via reaction temperature and catalyst selection. Microbial methods are advantageous for stereochemical specificity but may require tailored fermentation conditions.

How does nitrogen limitation influence the production of this compound in microbial systems?

Answer:

Nitrogen limitation triggers carbon flux toward storage molecule synthesis in bacteria like Pseudomonas sp., increasing the production of 3-hydroxyalkanoates, including this compound. Under nitrogen deprivation, acetyl-CoA availability rises, favoring β-oxidation-derived precursors for mcl-PHA biosynthesis. Studies report that Pseudomonas sp. Gl01 produces detectable 3-hydroxynonanoate in nitrogen-limited media, whereas non-limiting conditions prioritize primary metabolites . Researchers should monitor carbon source (e.g., sodium gluconate vs. oleic acid) and C/N ratios to balance biomass growth and product yield.

What analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

Answer:

- Chiral HPLC/GC: Separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives), validated against racemic standards.

- NMR Spectroscopy: - and -NMR confirm regiochemistry and stereochemistry via coupling constants and NOE effects.

- Mass Spectrometry (GC-MS/LC-MS): Validates molecular weight and fragmentation patterns, distinguishing isomers.

- Polarimetry: Measures optical rotation to verify enantiomeric excess.

Storage stability should also be assessed via repeated analysis after exposure to varying temperatures, as decomposition can alter purity .

How can researchers resolve discrepancies in reported physical properties (e.g., melting point, spectral data) of this compound across studies?

Answer:

Discrepancies often arise from impurities, polymorphic forms, or analytical conditions. Strategies include:

- Reproducing Protocols: Standardize synthesis, purification (e.g., column chromatography ), and crystallization methods.

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) and published spectra.

- Collaborative Studies: Share samples between labs to isolate methodological variables.

For example, conflicting melting points may reflect solvent residues; differential scanning calorimetry (DSC) under inert atmospheres can clarify .

What storage conditions are critical for maintaining the stability of this compound, and what degradation products should be monitored?

Answer:

- Storage: Below -20°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent oxidation and hydrolysis .

- Degradation Products: Monitor for free 3-hydroxynonanoic acid (via ester hydrolysis) and oxidation byproducts (e.g., ketones) using periodic FT-IR or GC-MS.

Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life. Safety data sheets recommend PPE to avoid hygroscopic or thermal degradation risks during handling .

What metabolic engineering strategies enhance microbial biosynthesis of this compound?

Answer:

- Pathway Engineering: Overexpress phaG (3-hydroxyacyl-ACP transferase) to redirect fatty acid biosynthesis toward 3-hydroxyalkanoate production .

- Promoter Optimization: Use inducible promoters to decouple growth and production phases.

- Co-Culture Systems: Pair Pseudomonas with lipase-producing strains to hydrolyze triglycerides into free fatty acids for β-oxidation.

- CRISPR Interference: Knock out competing pathways (e.g., TCA cycle) to enhance precursor availability.

Recent advances include modular vector systems for rapid gene editing and real-time metabolomics to refine fermentation parameters.

How does the choice of carbon source impact the stereochemical outcome of this compound in microbial systems?

Answer:

Carbon sources like sodium octanoate yield predominantly 3-hydroxyoctanoate and 3-hydroxyhexanoate, while oleic acid increases 3-hydroxydecanoate and trace 3-hydroxynonanoate . Even-chain fatty acids favor (R)-configurations due to enzymatic stereospecificity in β-oxidation. Odd-chain substrates may introduce competing pathways, requiring strain-specific optimization. Researchers should analyze PHA synthase (phaC) specificity and acyl-CoA pool composition via LC-MS/MS.

Table 1: Key Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.